molecular formula C24H24IN3O4S B11516800 (2Z,5E)-3-cyclohexyl-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one

(2Z,5E)-3-cyclohexyl-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11516800
M. Wt: 577.4 g/mol
InChI Key: YAQZALVSAXRUDM-TVWUMHKZSA-N
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Description

The compound (2Z,5E)-3-CYCLOHEXYL-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclohexyl group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-CYCLOHEXYL-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazolidinone intermediate.

    Substitution of Phenyl Groups: The substituted phenyl groups are introduced through electrophilic aromatic substitution reactions, where the thiazolidinone intermediate reacts with various substituted benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-3-CYCLOHEXYL-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazolidinone moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides and sulfonates are used for nucleophilic substitution, while electrophilic substitution may involve reagents like nitrating agents and halogens.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z,5E)-3-CYCLOHEXYL-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-CYCLOHEXYL-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure, known for their antidiabetic properties.

    Cyclohexyl Derivatives: Compounds containing a cyclohexyl group, often studied for their pharmacological activities.

    Substituted Phenyl Compounds: A broad category of compounds with various substituted phenyl groups, known for their diverse biological activities.

Uniqueness

(2Z,5E)-3-CYCLOHEXYL-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24IN3O4S

Molecular Weight

577.4 g/mol

IUPAC Name

(5E)-3-cyclohexyl-2-(3,5-dimethylphenyl)imino-5-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24IN3O4S/c1-14-8-15(2)10-17(9-14)26-24-27(18-6-4-3-5-7-18)23(30)21(33-24)13-16-11-19(25)22(29)20(12-16)28(31)32/h8-13,18,29H,3-7H2,1-2H3/b21-13+,26-24?

InChI Key

YAQZALVSAXRUDM-TVWUMHKZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C(=C3)I)O)[N+](=O)[O-])/S2)C4CCCCC4)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)I)O)[N+](=O)[O-])S2)C4CCCCC4)C

Origin of Product

United States

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